molecular formula C16H15NO3 B1246518 (12S,15R,17R,19S)-6,8,16-trioxa-1-azahexacyclo[13.3.2.03,11.05,9.012,17.012,19]icosa-3,5(9),10,13-tetraene

(12S,15R,17R,19S)-6,8,16-trioxa-1-azahexacyclo[13.3.2.03,11.05,9.012,17.012,19]icosa-3,5(9),10,13-tetraene

Cat. No. B1246518
M. Wt: 269.29 g/mol
InChI Key: QMGIUGSXVRJVRE-MVWHLILJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(12S,15R,17R,19S)-6,8,16-trioxa-1-azahexacyclo[13.3.2.03,11.05,9.012,17.012,19]icosa-3,5(9),10,13-tetraene is a natural product found in Brunsvigia radulosa and Eucharis amazonica with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been utilized in the synthesis of diverse macrocyclic and polycyclic structures. For instance, research by Fard et al. (2007) focused on synthesizing tetraoximes and dihydroquinoxalines through reactions involving phenylenediamines and dichloroglyoxime. These syntheses highlight the compound's role in creating complex molecular architectures (Fard et al., 2007).

  • In another study, Alaoui et al. (2007) demonstrated the synthesis of macrocycles, specifically highlighting the structural and coordinative properties of these compounds. This research underscores the compound's utility in forming structures with potential applications in coordination chemistry (Alaoui et al., 2007).

Advanced Material Synthesis

  • Holmeide et al. (2001) explored the synthesis of highly unsaturated marine lipid hydrocarbons starting from related compounds. This research is significant for understanding the compound's role in synthesizing materials with potential biological and environmental relevance (Holmeide et al., 2001).

  • The work by Zubarev et al. (2001) involved the creation of novel tetrazole-containing macrocycles. Their research provides insights into the compound's versatility in generating structures with potential applications in materials science (Zubarev et al., 2001).

Potential in Drug Synthesis and Biological Applications

  • Faizullina et al. (2020) explored the synthesis of Diels-Alder adducts of levoglucosenone, leading to compounds with a steroid skeleton. This study highlights the potential of the compound in steroid synthesis and its possible applications in drug development (Faizullina et al., 2020).

  • Glister et al. (2005) synthesized and analyzed tetraazapentacyclic compounds, shedding light on the compound's use in creating structures relevant to pharmaceutical research (Glister et al., 2005).

properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

(12S,15R,17R,19S)-6,8,16-trioxa-1-azahexacyclo[13.3.2.03,11.05,9.012,17.012,19]icosa-3,5(9),10,13-tetraene

InChI

InChI=1S/C16H15NO3/c1-2-16-11-5-13-12(18-8-19-13)3-9(11)6-17-7-15(16)20-10(1)4-14(16)17/h1-3,5,10,14-15H,4,6-8H2/t10-,14-,15-,16-/m0/s1

InChI Key

QMGIUGSXVRJVRE-MVWHLILJSA-N

Isomeric SMILES

C1[C@@H]2C=C[C@]34[C@H]1N(C[C@@H]3O2)CC5=CC6=C(C=C45)OCO6

Canonical SMILES

C1C2C=CC34C1N(CC3O2)CC5=CC6=C(C=C45)OCO6

synonyms

apohaemanthamine
apohemanthamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(12S,15R,17R,19S)-6,8,16-trioxa-1-azahexacyclo[13.3.2.03,11.05,9.012,17.012,19]icosa-3,5(9),10,13-tetraene
Reactant of Route 2
(12S,15R,17R,19S)-6,8,16-trioxa-1-azahexacyclo[13.3.2.03,11.05,9.012,17.012,19]icosa-3,5(9),10,13-tetraene
Reactant of Route 3
(12S,15R,17R,19S)-6,8,16-trioxa-1-azahexacyclo[13.3.2.03,11.05,9.012,17.012,19]icosa-3,5(9),10,13-tetraene
Reactant of Route 4
(12S,15R,17R,19S)-6,8,16-trioxa-1-azahexacyclo[13.3.2.03,11.05,9.012,17.012,19]icosa-3,5(9),10,13-tetraene
Reactant of Route 5
(12S,15R,17R,19S)-6,8,16-trioxa-1-azahexacyclo[13.3.2.03,11.05,9.012,17.012,19]icosa-3,5(9),10,13-tetraene
Reactant of Route 6
(12S,15R,17R,19S)-6,8,16-trioxa-1-azahexacyclo[13.3.2.03,11.05,9.012,17.012,19]icosa-3,5(9),10,13-tetraene

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